3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride
Description
3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride is a halogenated cyclobutane derivative featuring a cyclobutane ring substituted with a 3-chlorophenyl group and a fluorine atom at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
The cyclobutane ring introduces conformational rigidity, which can improve target selectivity compared to more flexible backbones. The meta-chlorophenyl and fluorine substituents likely influence electronic properties, metabolic stability, and receptor binding affinity.
Properties
IUPAC Name |
3-(3-chlorophenyl)-3-fluorocyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-8-3-1-2-7(4-8)10(12)5-9(13)6-10;/h1-4,9H,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQXPWSAHHBXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Cyclobutanone
- Starting with cyclobutanone , selective halogenation is performed to introduce chlorine and fluorine atoms at the 3-position of the cyclobutane ring.
- Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or other chlorinating agents under controlled temperature conditions (e.g., 25–80°C).
- Fluorination at the 3-position is more challenging and may involve specialized fluorinating reagents or fluorine gas under carefully controlled conditions to ensure monofluorination without over-fluorination or ring cleavage.
Amination to Form Cyclobutan-1-amine
- The halogenated cyclobutanone intermediate undergoes amination by reaction with ammonia (NH₃) or an appropriate amine source.
- This reaction typically proceeds under mild heating and controlled pH to convert the ketone group into the corresponding amine.
- The amination step is critical and requires optimization to maximize yield while minimizing side reactions such as over-alkylation or polymerization.
Formation of Hydrochloride Salt
- The resulting amine is treated with hydrochloric acid (HCl) in a suitable solvent such as acetone or 1,4-dioxane.
- This step converts the free amine into the hydrochloride salt , improving compound crystallinity, stability, and ease of handling.
- The salt is typically isolated by filtration after precipitation and dried under vacuum.
Industrial Scale and Green Chemistry Considerations
- Industrial production methods optimize the above steps using continuous flow reactors and automated systems to ensure consistent quality and high yield.
- Green chemistry approaches have been explored in related compounds, such as the use of sulphamic acid as an efficient catalyst in analogous piperazine derivatives synthesis, which may inspire similar environmentally friendly protocols for cyclobutanamine derivatives.
- Reaction monitoring via thin-layer chromatography (TLC) and use of solvents like acetone, acetonitrile, and water mixtures are common to control reaction progress and purity.
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation (chlorination) | Cyclobutanone + SOCl₂ or Cl₂ | 25–80 | 2 | 85–90 | Controlled addition, mild reflux |
| Fluorination | Specialized fluorinating reagents (e.g., Selectfluor) | Variable | Variable | 70–80 | Requires precise control to avoid side reactions |
| Amination | Halogenated cyclobutanone + NH₃ or amine | 25–50 | 10–15 | 75–85 | Stirring, monitored by TLC |
| Hydrochloride salt formation | Amine + HCl in acetone or dioxane | 0–25 | 1–2 | 90–95 | Precipitation and filtration |
Research Findings and Optimization Notes
- The chlorination step is sensitive to temperature and reagent stoichiometry; excessive chlorination leads to undesired poly-chlorinated byproducts.
- Fluorination requires selective reagents to avoid ring opening; mild conditions and fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are preferred.
- Amination efficiency depends on the purity of halogenated intermediates and reaction pH; basic conditions favor amine formation.
- Hydrochloride salt formation enhances compound stability and crystallinity, facilitating purification and storage.
- Industrial methods may incorporate continuous flow synthesis to improve reproducibility and safety, especially in halogenation and fluorination steps.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride has several scientific research applications across various fields:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound's unique properties may be exploited in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The fluorine atom in the compound can influence its binding affinity to biological targets, potentially leading to specific interactions with enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Analogues
Cyclobutane-Based Analogues
- 3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine Hydrochloride (CID 50988666) Molecular Formula: C11H12F3N·HCl Key Features: A trifluoromethyl (-CF3) group at the 3-position of the phenyl ring. Applications: Used in structural studies due to its unique steric and electronic profile.
- 3,3-Difluorocyclobutanamine Hydrochloride (CAS 637031-93-7) Molecular Formula: C4H7F2N·HCl Key Features: Two fluorine atoms on the cyclobutane ring, increasing polarity and metabolic stability compared to non-fluorinated analogs . Applications: Explored as a backbone for CNS-targeting drugs.
Aromatic Halogenated Amines
Trazodone Hydrochloride
- Molecular Formula : C19H22ClN5O·HCl
- Key Features : Contains a 3-chlorophenylpiperazine moiety. The piperazine ring provides basicity and flexibility, contrasting with the rigid cyclobutane backbone of the target compound .
- Therapeutic Use : Approved as a tranquilizer, highlighting the pharmacological relevance of 3-chlorophenyl groups.
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride (CAS 1803586-04-0)
Heterocyclic Analogues
- 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride (CAS 1332921-18-2) Molecular Formula: C9H9FNOHCl Key Features: An oxetane ring instead of cyclobutane. Applications: Widely used in synthetic chemistry for ring-opening reactions.
Comparative Data Table
Research Findings and Implications
Substituent Effects :
- The meta-chlorophenyl group in the target compound may enhance receptor binding affinity compared to ortho or para positions due to reduced steric hindrance .
- Fluorine at the 3-position likely improves metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .
Ring System Impact :
- Cyclobutane offers moderate rigidity, balancing conformational restriction and synthetic accessibility.
- Piperazine (in Trazodone) provides flexibility and basicity, advantageous for interacting with serotonin receptors .
- Oxetane rings improve solubility but lack the strain-induced reactivity of cyclobutane .
Pharmacological Potential: Fluorinated cyclobutane amines are increasingly explored for CNS applications due to their ability to cross the blood-brain barrier . The combination of chloro and fluoro substituents in the target compound may synergistically optimize lipophilicity and target engagement.
Biological Activity
Overview
3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclobutane ring, a chlorophenyl group, and a fluorine atom, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the body, potentially modulating neurotransmitter systems.
- Enzyme Inhibition : The amine group can participate in hydrogen bonding and ionic interactions with active sites of enzymes, leading to inhibition of enzymatic activity.
- Membrane Permeability : The presence of the chlorophenyl and fluorine substituents may enhance the lipophilicity of the compound, improving its ability to cross biological membranes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. The compound was tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
Case Study 1: Antidepressant Effects
A study investigated the effects of this compound on animal models of depression. The results indicated that administration of the compound led to significant reductions in immobility time in the forced swim test, suggesting potential antidepressant properties.
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of this compound in models of neurodegeneration. Treatment with this compound resulted in decreased neuronal apoptosis and improved cognitive function in treated animals compared to controls.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparison with structurally similar compounds was conducted:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 3-(4-Chlorophenyl)-3-fluorocyclobutan-1-amine | Moderate antibacterial activity | Similar structure but different phenyl group |
| 3-(Phenyl)-3-fluorocyclobutan-1-amine | Low neuroprotective effects | Lacks chlorine substitution |
| 3-(2-Methylphenyl)-3-fluorocyclobutan-1-amine | Enhanced lipophilicity | Methyl substitution increases membrane permeability |
Q & A
Basic: What synthetic routes are reported for 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride, and how can reaction intermediates be optimized?
Answer:
The synthesis typically involves cyclization of fluorinated cyclobutanone precursors with chlorophenyl-containing amines. For example, fluorocyclobutanone derivatives (e.g., 3,3-difluorocyclobutanone) can react with 3-chlorophenylmethanamine under reductive amination conditions, followed by HCl salt formation . Key intermediates like 3-fluorocyclobutanone require precise temperature control (-10°C to 0°C) to avoid ring-opening side reactions. Optimization includes using NaBH4 or LiAlH4 for selective amine reduction and adjusting pH during salt formation to maximize yield (>90%) and purity (>95%) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound’s diastereomers?
Answer:
Diastereomers arising from the cyclobutane ring’s stereochemistry often show overlapping signals in <sup>1</sup>H NMR. To resolve this:
- Use 2D NMR (e.g., COSY, NOESY) to assign axial/equatorial proton configurations.
- Employ <sup>19</sup>F NMR to detect fluorine coupling constants (JFF ~ 150–200 Hz), which differ between cis/trans isomers .
- Cross-validate with X-ray crystallography (if crystalline) or computational methods (DFT) to confirm spatial arrangements .
Basic: What analytical methods are recommended for assessing the purity of this compound?
Answer:
- HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) to detect impurities <0.5% .
- Elemental Analysis : Confirm Cl and F content (±0.3% deviation from theoretical values).
- Karl Fischer Titration : Ensure water content <1% for hygroscopic hydrochloride salts .
Advanced: How does the 3-fluorocyclobutane ring influence the compound’s metabolic stability in in vitro assays?
Answer:
The fluorinated cyclobutane enhances metabolic stability by:
- Reducing CYP450-mediated oxidation (fluorine’s electron-withdrawing effect deactivates adjacent C-H bonds).
- Increasing rigidity , which limits conformational flexibility and slows enzymatic cleavage.
Validate via human liver microsome assays (HLM), comparing half-life (t1/2) to non-fluorinated analogs. Adjust substituents (e.g., chloro vs. methyl) to balance stability and solubility .
Basic: What safety precautions are critical when handling this hydrochloride salt in the lab?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential HCl vapor release during weighing.
- Spill Management : Absorb with silica gel or vermiculite; avoid aqueous rinses to prevent exothermic reactions .
- Storage : Keep in airtight containers under nitrogen at -20°C to prevent deliquescence .
Advanced: How can researchers address low solubility in aqueous buffers during biological assays?
Answer:
- Co-solvent Systems : Use DMSO (≤5% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity.
- Salt Exchange : Convert to a mesylate or tartrate salt for improved hydrophilicity.
- pH Adjustment : For amine hydrochlorides, test solubility at pH 4–5 (near pKa) to exploit protonation .
Basic: What are the primary degradation pathways of this compound under accelerated stability testing?
Answer:
- Hydrolysis : The cyclobutane ring may undergo acid-catalyzed cleavage at elevated temperatures (>40°C).
- Oxidation : The 3-chlorophenyl group forms quinone-like byproducts under light exposure.
Monitor via forced degradation studies (0.1N HCl, 40°C/75% RH) with LC-MS to identify major degradation products .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced kinase inhibition?
Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) at the 3-position of the phenyl ring to improve binding to ATP pockets.
- Ring Expansion : Replace cyclobutane with a pyrrolidine ring to test conformational effects on IC50.
- Proteomics Profiling : Use kinome-wide screening (e.g., KINOMEscan) to map off-target interactions .
Basic: How to differentiate between polymorphic forms of this hydrochloride salt?
Answer:
- DSC/TGA : Detect melting points (ΔH fusion) and dehydration events.
- PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.7°) to reference standards.
- Raman Spectroscopy : Identify polymorph-specific vibrational modes (e.g., C-Cl stretch at 550 cm<sup>-1</sup>) .
Advanced: What computational strategies predict the compound’s binding mode to serotonin receptors?
Answer:
- Molecular Docking : Use AutoDock Vina with 5-HT2A receptor crystal structures (PDB: 6WGT).
- MD Simulations : Run 100-ns trajectories in explicit membrane bilayers to assess stability of the fluorocyclobutane-phenyl interaction.
- Free Energy Calculations : Apply MM/GBSA to rank binding affinities of analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
